molecular formula C16H14N4OS B8564254 3-(2-Methyl-4,5-dihydro-thiazolo[4,5-h]quinazolin-8-ylamino)-phenol CAS No. 827598-39-0

3-(2-Methyl-4,5-dihydro-thiazolo[4,5-h]quinazolin-8-ylamino)-phenol

Cat. No. B8564254
M. Wt: 310.4 g/mol
InChI Key: BHDMRJQKCJHJGQ-UHFFFAOYSA-N
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Patent
US07576091B2

Procedure details

A mixture of 2-methyl-6-morpholin-4-ylmethylene-5,6-dihydro-4H-benzothiazol-7-one (210 mg, 7.94 mmol), N-(3-hydroxy-phenyl)-guanidine nitrate (170 mg, 7.94 mmol), NaOH (32 mg, 7.94 mmol), and 2-methoxyethanol (2 mL) was heated under reflux for 16 h. The reaction mixture was concentrated under vacuum. Flash column chromatography (10% MeOH:EtOAc) gave the pure title product as a yellow solid (20 mg, 8%): mp 310° C. (dec). Anal. RP-HPLC: tR 10.3 min (0-60% MeCN, purity 92%). 1H-NMR (DMSO-d6): δ 9.50 (s, 1H, OH/NH), 9.28 (s, 1H, OH/NH), 8.38 (s, 1H, Py-H), 7.37 (t, 1H, J 2.3, Ph-H), 7.27 (ddd, 1H, J 8.3, 2.3, 0.7, Ph-H), 7.08 (t, 1H, J 8.3, Ph-H), 6.40 (ddd, 1H, J 8.3, 2.3, 0.7, Ph-H), 3.05 (m, 4H, CH2—CH2), 2.78 (s, 3H, CH3). 13C-NMR (DMSO-d6): δ 168.71, 159.05, 158.88, 157.42, 155.97, 155.20, 141.75, 128.81, 127.83, 115.89, 109.69, 108.35, 105.87, 24.72, 23.09, 19.38. MS (ESI+): m/z 311.06 (M+H)+.
Name
2-methyl-6-morpholin-4-ylmethylene-5,6-dihydro-4H-benzothiazol-7-one
Quantity
210 mg
Type
reactant
Reaction Step One
Quantity
170 mg
Type
reactant
Reaction Step One
Name
Quantity
32 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Yield
8%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[S:3][C:4]2[C:10](=O)[C:9](=[CH:12]N3CCOCC3)[CH2:8][CH2:7][C:5]=2[N:6]=1.[N+]([O-])(O)=O.[OH:23][C:24]1[CH:25]=[C:26]([NH:30][C:31]([NH2:33])=[NH:32])[CH:27]=[CH:28][CH:29]=1.[OH-].[Na+]>COCCO>[CH3:1][C:2]1[S:3][C:4]2[C:10]3[N:33]=[C:31]([NH:30][C:26]4[CH:25]=[C:24]([OH:23])[CH:29]=[CH:28][CH:27]=4)[N:32]=[CH:12][C:9]=3[CH2:8][CH2:7][C:5]=2[N:6]=1 |f:1.2,3.4|

Inputs

Step One
Name
2-methyl-6-morpholin-4-ylmethylene-5,6-dihydro-4H-benzothiazol-7-one
Quantity
210 mg
Type
reactant
Smiles
CC=1SC2=C(N1)CCC(C2=O)=CN2CCOCC2
Name
Quantity
170 mg
Type
reactant
Smiles
[N+](=O)(O)[O-].OC=1C=C(C=CC1)NC(=N)N
Name
Quantity
32 mg
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
2 mL
Type
solvent
Smiles
COCCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 16 h
Duration
16 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under vacuum

Outcomes

Product
Name
Type
product
Smiles
CC=1SC2=C(CCC=3C=NC(=NC23)NC=2C=C(C=CC2)O)N1
Measurements
Type Value Analysis
AMOUNT: MASS 20 mg
YIELD: PERCENTYIELD 8%
YIELD: CALCULATEDPERCENTYIELD 0.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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